molecular formula C20H15F3N4O3 B2838421 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 923122-70-7

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2838421
CAS No.: 923122-70-7
M. Wt: 416.36
InChI Key: BTBPCHIMHXPYKL-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an indole ring, and a phenyl ring . The oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The indole ring is a fused bicyclic compound, consisting of a benzene ring fused to a pyrrole ring. The phenyl ring is a cyclic group of six carbon atoms, often represented as C6H5.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole, indole, and phenyl rings would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . Oxadiazole rings, for example, are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could affect the compound’s solubility, boiling point, and other properties .

Scientific Research Applications

Synthesis and Biological Activities

The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide, as part of the broader class of 1,3,4-oxadiazole derivatives, has been the focus of various synthetic and biological studies due to its potential in pharmaceutical applications. These derivatives exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties, making them significant for scientific research.

  • Anticonvulsant Activity : A study on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in epilepsy treatment (Nath et al., 2021).

  • Anti-inflammatory Activity : Substituted 1,3,4-oxadiazoles were synthesized and demonstrated to possess anti-inflammatory activity, indicating their potential as novel anti-inflammatory agents (Nargund et al., 1994).

  • Antimicrobial Activity : The synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed antimicrobial and hemolytic activity, suggesting their utility in combating microbial infections (Gul et al., 2017).

  • Cytotoxic Activity : Novel indole acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Sreeramulu & Ashokgajapathiraju, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Oxadiazole derivatives have been studied for their potential biological activities, including antibacterial, antitumor, and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some oxadiazole derivatives are known to be hazardous if ingested or if they come into contact with the skin .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, development of more efficient synthesis methods, or investigation of its properties for potential applications in various fields .

Properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c1-12-25-26-19(29-12)17-10-13-4-2-3-5-16(13)27(17)11-18(28)24-14-6-8-15(9-7-14)30-20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBPCHIMHXPYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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